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Compound of Interest

Compound Name: ZK118182 Isopropyl ester

Cat. No.: B10768008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ZK118182 isopropyl ester is a prodrug of the potent prostaglandin DP1 receptor agonist,

ZK118182. As an isopropyl ester, it is designed to enhance corneal penetration, making it a

valuable compound in ophthalmic research, particularly in the context of lowering intraocular

pressure. This technical guide provides an in-depth analysis of the receptor binding affinity and

selectivity of ZK118182 and its active form, ZK118182. The information presented herein is

intended to support researchers, scientists, and drug development professionals in their

understanding and utilization of this compound.

Receptor Binding Affinity and Selectivity
ZK118182 isopropyl ester is rapidly hydrolyzed in vivo to its active form, ZK118182.

Therefore, the majority of receptor binding data available in the scientific literature pertains to

the active metabolite. ZK118182 is a potent and selective agonist for the prostaglandin DP1

receptor.

Quantitative Binding Affinity Data
The following tables summarize the available quantitative data for the binding affinity (Ki) of

ZK118182 and related compounds at various prostanoid receptors.

Table 1: Binding Affinity (Ki) of ZK118182 at Prostanoid Receptors
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Receptor Subtype Ki (nM)

DP1 74

EP1 73.4

Table 2: Binding Affinity (Ki) and Functional Activity (EC50) of AL-6598 (a related ZK118182

analog)

Receptor Subtype Ki (µM) EC50 (µM)

DP 2.9 - 9.7 2.64

EP2 - 0.47 - 0.69 (partial agonist)

EP3 38 - 103 -

FP 38 - 103 -

IP 38 - 103 -

TP 38 - 103 -

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key experiments used to characterize the receptor binding and

functional activity of compounds like ZK118182 isopropyl ester.

Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its

ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Ki) of ZK118182 isopropyl ester and its active

metabolite, ZK118182, at a panel of prostanoid receptors (DP, EP1-4, FP, IP, TP).

Materials:

Cell membranes expressing the specific human prostanoid receptor subtype.
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Radiolabeled ligand specific for each receptor (e.g., [3H]-PGD2 for DP1, [3H]-PGE2 for EP

receptors).

Test compounds: ZK118182 isopropyl ester and ZK118182.

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters.

Scintillation cocktail.

96-well microplates.

Filtration apparatus.

Scintillation counter.

Procedure:

Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the

membranes in assay buffer and determine the protein concentration. Dilute the membranes

to the desired concentration in assay buffer.

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: Assay buffer, radiolabeled ligand, and membrane preparation.

Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of a known

non-labeled ligand for that receptor, and membrane preparation.

Test Compound: Assay buffer, radiolabeled ligand, serially diluted test compound, and

membrane preparation.

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a

predetermined time (e.g., 60-120 minutes) to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration

apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

count the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic

adenosine monophosphate (cAMP), a second messenger, upon binding to a G-protein coupled

receptor (GPCR).

Objective: To determine the functional potency (EC50) of ZK118182 isopropyl ester and

ZK118182 as agonists at Gs-coupled prostanoid receptors (e.g., DP1, EP2, EP4, IP) or their

ability to inhibit forskolin-stimulated cAMP production at Gi-coupled receptors (e.g., EP3).

Materials:

Whole cells expressing the specific human prostanoid receptor subtype.

Test compounds: ZK118182 isopropyl ester and ZK118182.

Forskolin (for Gi-coupled receptor assays).
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Cell culture medium.

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

96-well or 384-well cell culture plates.

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

Cell Seeding: Seed the cells into microplates at a predetermined density and allow them to

adhere overnight.

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer

containing a PDE inhibitor.

Cell Stimulation:

For Gs-coupled receptors: Remove the culture medium from the cells and add the diluted

test compounds.

For Gi-coupled receptors: Pre-incubate the cells with the test compounds for a short

period, then add a fixed concentration of forskolin to stimulate cAMP production.

Incubation: Incubate the plates at 37°C for a specific duration (e.g., 15-30 minutes).

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Plot the measured cAMP levels against the logarithm of the test compound concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the EC50 value (the concentration of the agonist that produces 50% of the

maximal response) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling

pathways of the prostanoid receptors and a typical experimental workflow for receptor binding

assays.
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Caption: Primary G-protein signaling pathways of prostanoid receptors.
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Caption: Experimental workflow for a radioligand displacement binding assay.

Conclusion
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ZK118182 isopropyl ester serves as a valuable research tool for investigating the role of the

DP1 receptor in various physiological and pathological processes. Its prodrug nature allows for

enhanced tissue penetration, while its active metabolite, ZK118182, exhibits high potency and

selectivity for the DP1 receptor. The data and protocols presented in this guide provide a

comprehensive resource for scientists working with this compound, facilitating further research

into its therapeutic potential.

To cite this document: BenchChem. [ZK118182 Isopropyl Ester: A Technical Guide to
Receptor Binding Affinity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10768008#zk118182-isopropyl-ester-receptor-
binding-affinity-and-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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